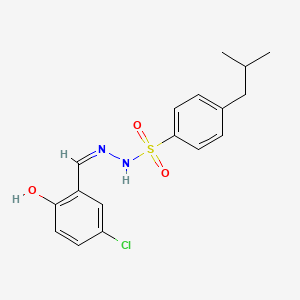![molecular formula C22H30N4O B6081500 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide](/img/structure/B6081500.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide, also known as ABT-288, is a novel drug compound that has shown potential in the treatment of various neurological disorders.
Wirkmechanismus
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide is a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is widely expressed in the brain and is involved in various cognitive and neurological processes. Activation of the α7nAChR by this compound leads to the release of various neurotransmitters such as dopamine, glutamate, and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models. It has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia. This compound has been shown to increase the release of dopamine and glutamate in the prefrontal cortex, which is involved in cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide has several advantages for lab experiments. It has a high affinity and selectivity for the α7nAChR, which makes it a useful tool for studying the role of α7nAChR in various neurological processes. This compound is also highly soluble in water, which makes it easy to administer in animal studies. However, this compound has a short half-life, which makes it difficult to use in long-term studies.
Zukünftige Richtungen
There are several future directions for the research on N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide. One possible direction is to investigate its potential therapeutic applications in various neurological disorders such as schizophrenia and Alzheimer's disease. Another direction is to study the long-term effects of this compound on cognitive function and memory. Furthermore, it would be interesting to investigate the potential side effects of this compound and its interactions with other drugs. Overall, this compound has shown great potential in the treatment of various neurological disorders, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Synthesemethoden
The synthesis of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide involves the reaction of 2-(pyridin-3-ylmethyl)-1-methylazepane with benzyl(methyl)amine and subsequent N-alkylation with 2-chloro-N-methylacetamide. The final product is obtained after purification through column chromatography. This synthetic method has been reported in several scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Alzheimer's disease, and cognitive impairment. In preclinical studies, this compound has shown to improve cognitive function and memory in animal models. It has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.
Eigenschaften
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1-methylazepane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-25-15-8-4-7-13-20(25)22(27)24-16-19-12-9-14-23-21(19)26(2)17-18-10-5-3-6-11-18/h3,5-6,9-12,14,20H,4,7-8,13,15-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGLWIUULTYWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(4-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6081419.png)
![2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)



![isopropyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6081482.png)


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6081501.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B6081514.png)
![3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6081515.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6081527.png)
![2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol](/img/structure/B6081532.png)
![methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6081539.png)